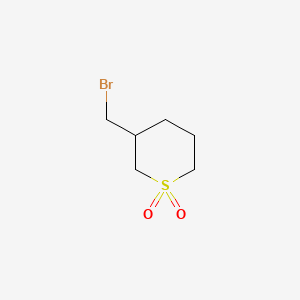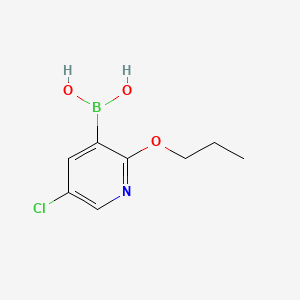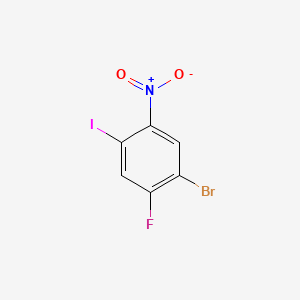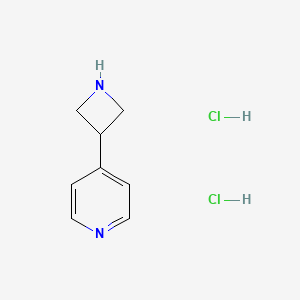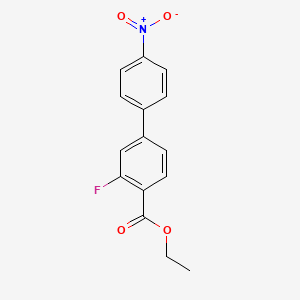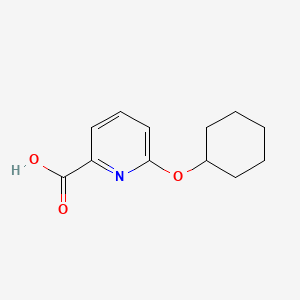
6-(Cyclohexyloxy)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Cyclohexyloxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C12H15NO3 . It has a molecular weight of 221.25 g/mol . The IUPAC name for this compound is 6-cyclohexyloxypyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) . This compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.25 g/mol . It has an XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . This compound has a topological polar surface area of 59.4 Ų .Applications De Recherche Scientifique
Coordination Chemistry and Properties
"6-(Cyclohexyloxy)pyridine-2-carboxylic acid" and its analogues have been studied for their fascinating variability in chemistry and properties, including their ability to form complex compounds with different metals. These compounds exhibit remarkable spectroscopic properties, structures, magnetic properties, and potential for biological and electrochemical activity. Research highlights the need for further exploration into unknown analogues of such compounds (Boča, Jameson, & Linert, 2011).
Biological Activities
Carboxylic acids, including pyridine derivatives, show a broad spectrum of biological activities. They possess antioxidant, antimicrobial, and cytotoxic activities, with their structural differences significantly affecting their bioactivity. These activities depend on the number of hydroxyl groups and conjugated bonds, pointing to a structure-activity relationship that influences their effectiveness against various conditions (Godlewska-Żyłkiewicz et al., 2020).
Chemosensing Applications
Pyridine derivatives, including "this compound," are pivotal in chemosensing applications due to their high affinity for various ions and neutral species. These compounds are utilized in designing biological active compounds and chemosensors for detecting different species (anions, cations, neutral species) in environmental, agricultural, and biological samples, showcasing their versatility and potential in analytical chemistry (Abu-Taweel et al., 2022).
Environmental Remediation
The metabolic pathways of pyridine derivatives under aerobic and anaerobic conditions highlight their biodegradation capabilities. Different organisms utilize various pathways to transform these compounds, with pyridine carboxylic acids showing high transformation rates. This insight is crucial for environmental remediation efforts, as it helps in understanding the degradation process and potential for removing toxic compounds from the environment (Kaiser, Feng, & Bollag, 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
6-cyclohexyloxypyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-7-4-8-11(13-10)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFYNAVRSMQWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)


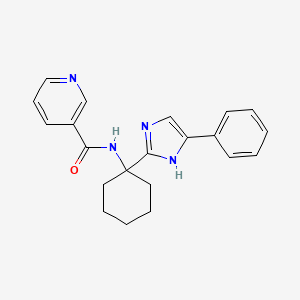

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)
